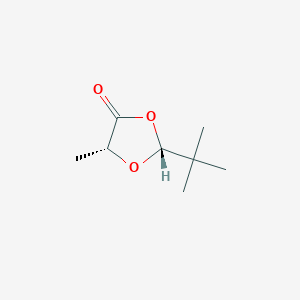
(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one
Descripción general
Descripción
“(2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one” is a chiral dioxolanone . It is synthesized from ®-lactic acid, which is derived from ®-alanine .
Synthesis Analysis
The synthesis of “this compound” involves the conversion of ®-lactic acid, which is synthesized from ®-alanine . This process is carried out using an inexpensive pivalaldehyde–tert-butanol mixture . The synthesis of ®-lactic acid from ®-alanine is a convenient procedure .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is the conversion of ®-lactic acid into a chiral dioxolanone . This conversion is carried out using an inexpensive pivalaldehyde–tert-butanol mixture .Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
The crystal structure of a compound closely related to (2R,5R)-2-(tert-Butyl)-5-methyl-1,3-dioxolan-4-one has been analyzed, indicating its potential use in studying molecular interactions and formations. This specific derivative was synthesized using (S)-mandelic acid as a chiral controller and exhibited a unique quasi-one-dimensional zigzag chain structure formed through hydrogen bonds (Liu et al., 2004).
2. Transformation into Chiral Building Blocks
Another study explored transforming 5-Methyl-4H-1,3-dioxins, closely related to the compound , into 4-hydroxymethyl-4-methyl-1,3-dioxolanes. This process involves oxidation, ring contraction, and reduction, with the absolute configuration determined by X-ray crystallography. This suggests the potential of this compound as a precursor for creating various chiral molecules (Flock, Frauenrath, & Wattenbach, 2005).
3. Radical Reactions
A study conducted in 1993 explored the radical reactions of substituted 1,3-dioxolan-4-ones, including 2-tert-butyl variants. This research highlights the compound's utility in radical chemistry, particularly in carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation (Beckwith & Chai, 1993).
4. Intermediate in Organic Synthesis
The compound has been used as an intermediate in the preparation of α,β,β-trisubstituted β-hydroxycarboxylic acids. This application demonstrates its versatility in organic synthesis, particularly in creating complex molecular structures (Amberg & Seebach, 1990).
5. Renewable Energy Sources
Research on 2,3-Butanediol, which can be converted to 1,3-dioxolanes, shows potential applications in renewable energy. The dioxolane mixture produced exhibited properties comparable to high-octane gasoline, suggesting the relevance of this compound in sustainable fuel research (Harvey, Merriman, & Quintana, 2016).
Propiedades
IUPAC Name |
(2R,5R)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWYZEQNYWGOBF-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H](O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B3207362.png)
![8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3207368.png)
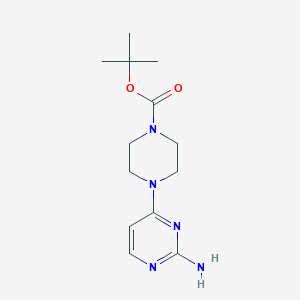
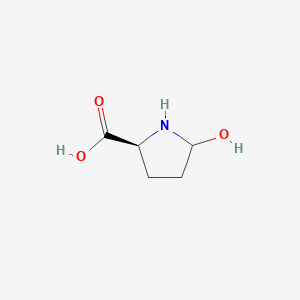

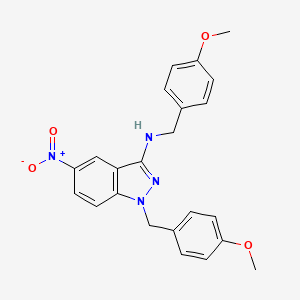
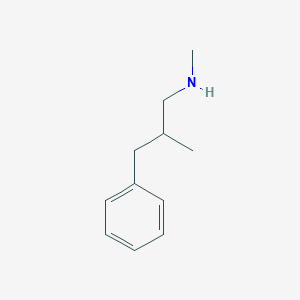
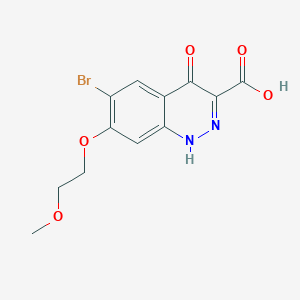


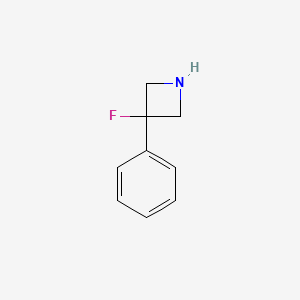
![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)
![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)
![2-Amino-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3207471.png)